Ethyl 10-(oxiran-2-YL)decanoate
Description
Ethyl 10-(oxiran-2-YL)decanoate is an epoxy-functionalized fatty acid ester with the molecular formula C₁₂H₂₂O₃. Structurally, it consists of a decanoic acid backbone (10 carbon chain) esterified with ethanol, featuring an oxirane (epoxide) ring at the 10th carbon position. This compound combines the hydrophobic properties of long-chain esters with the reactivity of an epoxide group, enabling unique applications in polymer chemistry, food science, and flavor engineering.
The epoxide group enhances polarity and reactivity compared to non-functionalized esters, making it suitable for cross-linking in resin synthesis or as a precursor for modified lipids. In food systems, the presence of an epoxide may alter volatility, solubility, and flavor-release dynamics compared to ethyl decanoate, a well-characterized flavor compound in wines and spirits .
Properties
CAS No. |
60633-84-3 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
ethyl 10-(oxiran-2-yl)decanoate |
InChI |
InChI=1S/C14H26O3/c1-2-16-14(15)11-9-7-5-3-4-6-8-10-13-12-17-13/h13H,2-12H2,1H3 |
InChI Key |
QCMADBXSWJYKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 10-(oxiran-2-yl)decanoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 10-decenoate using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the epoxidation process can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as titanium silicalite-1 (TS-1). This method offers high selectivity and efficiency .
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The oxirane group undergoes nucleophilic attack under acidic or basic conditions, enabling diverse functionalizations:
Table 1: Substitution Reactions of the Epoxide Group
Oxidation and Reduction Pathways
The compound participates in redox reactions at both the epoxide and ester functionalities:
Table 2: Oxidation/Reduction Reactions
Thermal and Catalytic Rearrangements
Under thermal or catalytic conditions, the compound exhibits structural isomerization:
Table 3: Rearrangement Reactions
Electrophilic Additions
The electron-deficient epoxide carbon participates in electrophilic reactions:
Table 4: Electrophilic Reaction Pathways
Key Mechanistic Insights
-
Nucleophilic Ring-Opening : The oxirane’s ring strain (∼28 kcal/mol) drives nucleophilic attacks, with regiochemistry dictated by steric and electronic factors .
-
Radical Pathways : HO₂- radicals initiate β-scission reactions at elevated temperatures, forming aldehydes (e.g., methyl-10-oxodecanoate) .
-
Stereochemical Outcomes : Chiral auxiliaries (e.g., (S)-glycidol) enable enantioselective syntheses of derivatives like LPA1 receptor agonists .
Experimental Validation
-
Synthesis of Agonists : Compound 17 (an LPA1 agonist) was synthesized via epoxide ring-opening with 10-phenyldecanoic acid, achieving EC₅₀ = 0.24 ± 0.09 μM .
-
Gas-Phase Oxidation : At 750 K, methyl-9-(oxiran-2-yl)nonanoate (analog) decomposes to formaldehyde and methyl-10-oxodecanoate with 85% selectivity .
Scientific Research Applications
Ethyl 10-(oxiran-2-yl)decanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the production of polymers, coatings, and adhesives due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of ethyl 10-(oxiran-2-yl)decanoate primarily involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Research Findings :
- Ethyl decanoate contributes fruity and brandy-like flavors in wines, with concentrations influenced by fermentation techniques (e.g., co-fermentation with Torulaspora delbrueckii increases yields by 20–30%) .
- Ethanol content in beverages reduces ethyl decanoate’s oral release due to increased matrix solubility, a trend likely exacerbated in its epoxy derivative due to higher polarity .
Methyl 9,10-Epoxystearate (C₁₉H₃₆O₃)
This methyl ester of 9,10-epoxystearic acid shares structural similarities but differs in chain length and ester group:
| Property | This compound | Methyl 9,10-Epoxystearate | References |
|---|---|---|---|
| Chain Length | C10 | C18 | |
| Ester Group | Ethyl | Methyl | |
| Applications | Specialty polymers, flavor science | Epoxidized oil standard, plastics |
Research Insights :
- Epoxidized esters like methyl 9,10-epoxystearate are used as standards for detecting epoxidized soybean oil in foods . This compound could serve a similar role but with shorter-chain specificity.
Ethyl 11,14-Diepoxyeicosanoate (C₂₂H₄₀O₄)
This diepoxy ester highlights the impact of multiple epoxide groups:
| Property | This compound | Ethyl 11,14-Diepoxyeicosanoate | References |
|---|---|---|---|
| Epoxide Groups | 1 | 2 | |
| Chain Length | C10 | C20 | |
| Reactivity | Moderate | High (cross-linking potential) |
Functional and Industrial Implications
Flavor and Aroma Dynamics
This compound’s epoxide group likely reduces volatility compared to ethyl decanoate, altering its contribution to flavor profiles. For instance:
- In wine, ethyl decanoate concentrations decrease by 15–40% during bentonite fining ; the epoxy variant may exhibit greater adsorption due to polar interactions.
- Ethanol content inversely affects oral release of hydrophobic esters like ethyl decanoate , a trend amplified in the more polar epoxy derivative.
Biological Activity
Ethyl 10-(oxiran-2-YL)decanoate, a compound featuring an epoxide functional group, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a decanoate chain with an epoxide group at the 10th position. The presence of the oxirane ring contributes to its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:
- Receptor Agonism : Recent studies indicate that compounds with similar structures can act as agonists for specific receptors, such as lysophosphatidic acid (LPA) receptors, which are involved in cancer and fibrotic diseases. The agonist activity can lead to increased intracellular calcium levels, influencing cell proliferation and survival pathways .
- Cytotoxicity : The epoxide functionality allows for the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxic effects in cancer cells. This property has been explored in various studies focusing on the antiproliferative effects against different cancer cell lines.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Mechanistic Insights :
- Comparative Analysis with Other Epoxides :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
